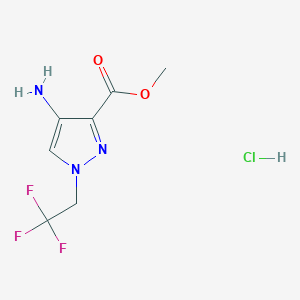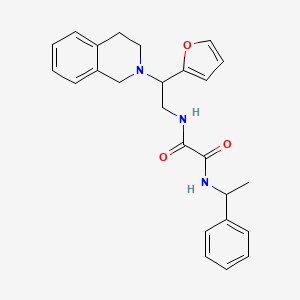
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a multifaceted compound with notable applications in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide generally involves multi-step organic reactions. Typical routes include:
Formation of Dihydroisoquinoline Segment: : Starting from isoquinoline, hydrogenation to yield 3,4-dihydroisoquinoline under catalytic conditions.
Incorporation of Furan Moiety: : Reacting furfuryl bromide with a suitable nucleophile to introduce the furan ring.
Coupling Reactions: : Employing coupling reactions, such as amidation, to link the 3,4-dihydroisoquinoline segment with the furan ring through an ethyl bridge.
Oxalamide Formation: : Finally, the reaction of the amine groups with oxalyl chloride or oxalic acid derivatives to form the oxalamide structure.
Industrial Production Methods: On an industrial scale, the synthesis may involve flow chemistry techniques to enhance efficiency and yield. Employing robust catalysts and optimizing reaction conditions for each step ensures large-scale reproducibility and purity of the final product.
Types of Reactions
Oxidation: : It undergoes oxidation reactions, particularly at the dihydroisoquinoline and furan moieties, often using reagents like potassium permanganate or chromium trioxide.
Reduction: : The compound can undergo reduction, typically at the oxalamide linkages, using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: : The aromatic rings present (phenyl and furan) can undergo electrophilic or nucleophilic substitution reactions under suitable conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, and other strong oxidants.
Reduction: : Hydrogen gas with Pd/C or other hydrogenation catalysts.
Substitution: : Varies with the target; for electrophilic substitution, reagents like halogens with Lewis acids, for nucleophilic substitution, using suitable nucleophiles under basic conditions.
Major Products
Oxidation: : Introduction of hydroxyl or carbonyl functionalities.
Reduction: : Amino or hydroxy derivatives.
Substitution: : Varied products depending on the substituents introduced.
科学研究应用
Chemistry: N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide serves as an intermediate in complex organic syntheses, aiding the development of novel compounds with potentially useful properties.
Biology: In biological research, the compound’s interactions with enzymes and receptors are explored, providing insights into biological pathways and mechanisms.
Medicine: Potential therapeutic applications are being investigated, particularly in targeting specific proteins or pathways involved in diseases such as cancer or neurological disorders.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including as a catalyst precursor or in materials science for the development of new materials with specific properties.
作用机制
The compound’s mechanism of action in biological systems often involves binding to specific molecular targets, such as enzymes or receptors, influencing their activity. The pathways affected can vary, but generally include signaling pathways relevant to the compound’s therapeutic targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Similar Compounds
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-N2-phenylethyl oxalamide
N1-(2-(furan-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethyl)oxalamide
Uniqueness: What sets N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide apart is the combination of its structural elements, which confer a unique set of chemical properties and reactivities. This structural uniqueness is crucial for its specific interactions in biological and industrial contexts.
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-18(19-8-3-2-4-9-19)27-25(30)24(29)26-16-22(23-12-7-15-31-23)28-14-13-20-10-5-6-11-21(20)17-28/h2-12,15,18,22H,13-14,16-17H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKKRAHNDJQKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2892215.png)
![N-{[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2892216.png)
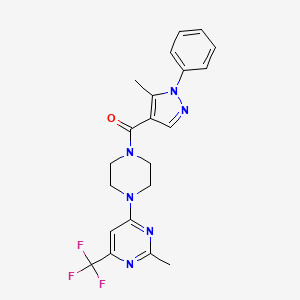
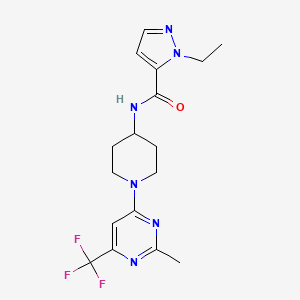
![2-(2,6-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2892220.png)
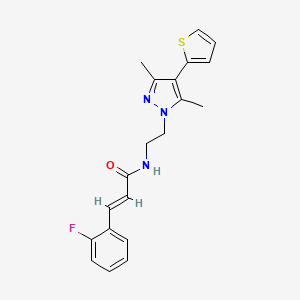
![Ethyl 4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzenecarboxylate](/img/structure/B2892222.png)
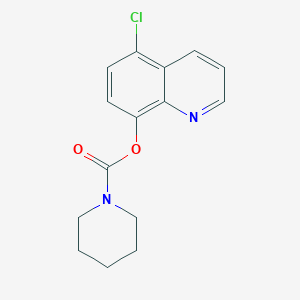
![N-(4-butylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2892226.png)
![4-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2892227.png)
![N-[(3,5-difluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2892229.png)

![3-benzyl-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2892231.png)
